molecular formula C7H4F3NO2 B15336370 1-(Difluoromethyl)-3-fluoro-5-nitrobenzene

1-(Difluoromethyl)-3-fluoro-5-nitrobenzene

Cat. No.: B15336370
M. Wt: 191.11 g/mol
InChI Key: JRQUPPMRQIWAIR-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-fluoro-5-nitrobenzene is a fluorinated aromatic compound characterized by the presence of a difluoromethyl group, a fluorine atom, and a nitro group on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)-3-fluoro-5-nitrobenzene can be synthesized through several methods, including:

  • Direct fluorination: Treating benzene with difluoromethylating agents and subsequent nitration.

  • Multistep synthesis: Starting with a benzene derivative, introducing the difluoromethyl group, followed by fluorination and nitration steps.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized chemical reactions that ensure high yield and purity. These methods may involve continuous flow reactors, advanced catalysts, and stringent control of reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in different functional properties.

  • Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions may use strong acids like sulfuric acid (H₂SO₄), while nucleophilic substitutions may involve strong bases.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

1-(Difluoromethyl)-3-fluoro-5-nitrobenzene has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-3-fluoro-5-nitrobenzene exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and binding affinity to biological targets, potentially influencing metabolic stability and bioavailability.

Comparison with Similar Compounds

1-(Difluoromethyl)-3-fluoro-5-nitrobenzene is compared with other similar compounds, such as:

  • 1-(Difluoromethyl)-3-fluoro-4-nitrobenzene: Similar structure but different position of nitro group.

  • 1-(Difluoromethyl)-2-fluoro-5-nitrobenzene: Different position of fluorine atom.

  • 1-(Difluoromethyl)-3-fluoro-5-chlorobenzene: Similar fluorination but different substituent.

These compounds share structural similarities but exhibit unique chemical and biological properties due to variations in their substituents and positions.

Properties

Molecular Formula

C7H4F3NO2

Molecular Weight

191.11 g/mol

IUPAC Name

1-(difluoromethyl)-3-fluoro-5-nitrobenzene

InChI

InChI=1S/C7H4F3NO2/c8-5-1-4(7(9)10)2-6(3-5)11(12)13/h1-3,7H

InChI Key

JRQUPPMRQIWAIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)C(F)F

Origin of Product

United States

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